molecular formula C21H22ClN3O3 B2740797 3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-5-chlorobenzo[d]oxazol-2(3H)-one CAS No. 848085-32-5

3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-5-chlorobenzo[d]oxazol-2(3H)-one

Cat. No.: B2740797
CAS No.: 848085-32-5
M. Wt: 399.88
InChI Key: HRRUCDOHFYOTTN-UHFFFAOYSA-N
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Description

3-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)-5-chlorobenzo[d]oxazol-2(3H)-one is a benzoxazolone derivative featuring a 5-chloro-substituted benzoxazolone core linked to a 4-benzylpiperazine moiety via a ketopropyl spacer. Benzoxazolones are heterocyclic compounds known for their pharmacological relevance, particularly in central nervous system (CNS) targeting due to their structural similarity to neurotransmitters. The incorporation of a piperazine ring enhances binding affinity to receptors such as serotonin or dopamine receptors, while the chloro substituent modulates electronic and steric properties, influencing bioavailability and metabolic stability .

Properties

IUPAC Name

3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-chloro-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c22-17-6-7-19-18(14-17)25(21(27)28-19)9-8-20(26)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRUCDOHFYOTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-5-chlorobenzo[d]oxazol-2(3H)-one typically involves multiple steps:

    Formation of the Benzylpiperazine Intermediate: This step involves the reaction of benzyl chloride with piperazine under basic conditions to form 4-benzylpiperazine.

    Synthesis of the Chlorobenzo[d]oxazol-2(3H)-one Core: This can be achieved by reacting 5-chloro-2-aminophenol with phosgene or a phosgene equivalent to form the benzo[d]oxazol-2(3H)-one ring.

    Coupling Reaction: The final step involves the coupling of the benzylpiperazine intermediate with the chlorobenzo[d]oxazol-2(3H)-one core using a suitable linker, such as a propyl group, under appropriate conditions (e.g., using a base like potassium carbonate in a polar aprotic solvent).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the oxopropyl chain, potentially converting it to an alcohol.

    Substitution: The chlorobenzo[d]oxazol-2(3H)-one moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzo[d]oxazol-2(3H)-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its structure suggests it could modulate the activity of certain proteins, making it a candidate for drug development.

Medicine

Medically, 3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-5-chlorobenzo[d]oxazol-2(3H)-one is investigated for its potential therapeutic effects on neurological and psychological disorders. Its ability to interact with neurotransmitter systems could make it useful in treating conditions like depression, anxiety, and schizophrenia.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-5-chlorobenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The chlorobenzo[d]oxazol-2(3H)-one core may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine Substitutions

Several structurally related benzoxazolone derivatives with piperazine-based side chains have been reported:

Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Properties
3-[4-(4-Fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one Fluorophenyl substituent on piperazine; methyl at C5 399.42 Enhanced receptor binding due to electron-withdrawing fluorine; improved stability
5-Chloro-3-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]benzoxazol-2(3H)-one Hydroxyethyl substituent on piperazine 363.87 Increased hydrophilicity; potential for improved solubility
Target Compound Benzyl substituent on piperazine 426.90 Higher lipophilicity; likely enhanced blood-brain barrier penetration
  • Electronic Effects : The benzyl group in the target compound provides strong electron-donating properties compared to the fluorophenyl group in ’s analogue, which may reduce metabolic oxidation but increase interaction with hydrophobic receptor pockets.
  • Solubility : The hydroxyethyl-substituted analogue () exhibits greater polarity, suggesting superior aqueous solubility over the target compound’s benzyl group, which favors lipid-rich environments .

Halogen-Substituted Benzoxazolones

Variations in halogen substituents significantly impact bioactivity:

Compound Name Halogen Position/Type Key Findings
5-Chloro-6-((4-chlorophenyl)(phenyl)methyl)benzoxazol-2(3H)-one (5b) C5-Cl; diaromatic Enhanced steric bulk reduces enzymatic degradation; moderate cytotoxicity
6-Benzhydryl-5-bromobenzo[d]oxazol-2(3H)-one (5d) C5-Br Higher molecular weight and lipophilicity; potential prolonged half-life
Target Compound C5-Cl Balanced halogen size for receptor compatibility; optimal logP for CNS drugs
  • Halogen Impact : Bromine in 5d () increases molecular weight and van der Waals interactions, but chlorine in the target compound offers a better balance between size and electronegativity.

Pharmacological Considerations

While direct biological data for the target compound are absent, structural analogs suggest:

  • Metabolic Stability : The benzyl group may slow hepatic clearance compared to hydroxyethyl () or fluorophenyl () variants, though in vitro studies are needed for validation.

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